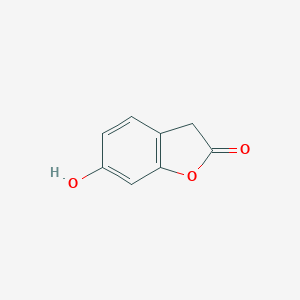

6-Hydroxybenzofuran-2(3H)-one

Vue d'ensemble

Description

6-Hydroxybenzofuran-2(3H)-one is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. Benzofurans are known for their diverse range of biological activities and their presence in several natural products.

Synthesis Analysis

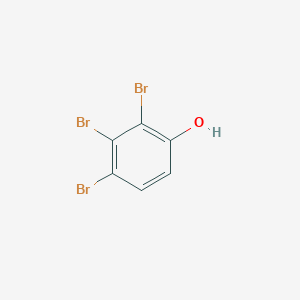

The synthesis of benzofuran derivatives has been a subject of interest due to their potential applications. A one-pot strategy for the efficient synthesis of 2-bromo-6-hydroxybenzofurans has been reported, which serves as versatile intermediates for the synthesis of various benzofuran-based natural products and analogues. This method provides a shorter route and uses a protecting group-free approach, which simplifies the synthesis process .

Another synthesis approach involves a two-step process based on palladium-catalyzed cycloisomerization followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. This method has been used to synthesize 2-functionalized benzofurans with good yields .

Additionally, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, was synthesized from 3,5-dihydroxybenzoate through a direct thermal one-pot cyclization, followed by base-catalyzed hydrolysis .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been characterized using various techniques. For instance, a novel 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was characterized by IR, NMR, UV-Vis, and X-ray single crystal diffraction techniques. The compound crystallized in the triclinic space group P-1, and its electronic properties were detailed through theoretical studies .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions due to their functional groups. The synthesized compounds have been characterized by IR, NMR, HRMS, and X-ray crystallography, and their reactivity has been explored. For example, hydroxylated isobenzofuran-1(3H)-ones have shown the capability to interfere with the radicle growth of plants, indicating their potential phytotoxic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The crystalline structure, as well as the electronic properties of these compounds, have been studied to understand their reactivity and potential applications. For instance, the antioxidant activity and DNA binding properties of a synthesized benzofuran derivative were investigated, revealing its minor groove binding mode to DNA and its potential as an antioxidant .

Applications De Recherche Scientifique

Synthesis of Natural Products

6-Hydroxybenzofuran-2(3H)-one is utilized in the synthesis of natural benzofurans, serving as a versatile intermediate. For instance, a one-pot synthesis strategy for 2-bromo-6-hydroxybenzofurans was developed, aiding in the efficient synthesis of various natural products and their analogues (Sivaraman et al., 2019).

Structural and Theoretical Studies

The compound is also a subject of structural and theoretical studies. For example, isobenzofuran-1(3H)-ones, which include structural motifs like 6-hydroxybenzofuran-2(3H)-one, were characterized to understand resonance-assisted hydrogen bonds and electronic delocalization (Franca et al., 2016).

Biochemical Research

In biochemical research, 6-hydroxybenzofuran and its derivatives are used as mechanism-based inhibitors for enzymes like dopamine beta-hydroxylase, which is pivotal for understanding enzyme activity and inhibition (Farrington et al., 1990).

Hydrolysis Studies

The kinetics and mechanisms of hydrolysis of related compounds like 3-diazobenzofuran-2-one and its product 3-hydroxybenzofuran-2-one are studied, providing insights into the chemical behavior of these compounds (Chiang et al., 2002).

Process Optimization

Research has been conducted on optimizing the synthesis process of 6-hydroxybenzofuran, focusing on safety, cost-effectiveness, and environmental impact (Song et al., 2016).

Drug Development

6-Hydroxybenzofuran derivatives have been explored as potential anti-estrogen breast cancer agents, with studies on their binding interactions and antiproliferative activities (Li et al., 2013).

Neurological Research

The compound has been used in neurological research, for instance, in studies involving [3H]Dihydrotetrabenazine to visualize dopaminergic denervation in the rat striatum (Masuo et al., 1990).

Safety And Hazards

Propriétés

IUPAC Name |

6-hydroxy-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKJBKYXUNXYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452027 | |

| Record name | 6-Hydroxybenzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxybenzofuran-2(3H)-one | |

CAS RN |

2688-49-5 | |

| Record name | 6-Hydroxybenzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

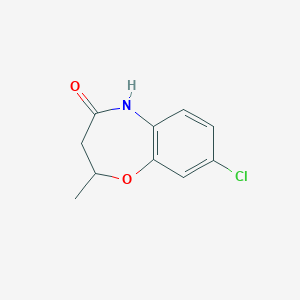

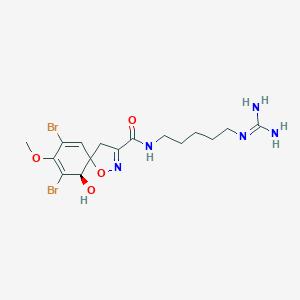

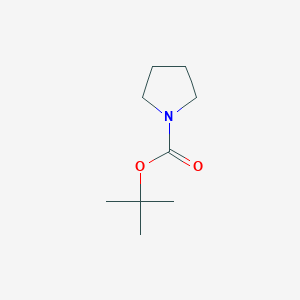

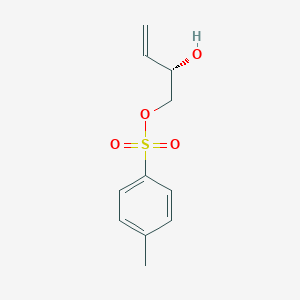

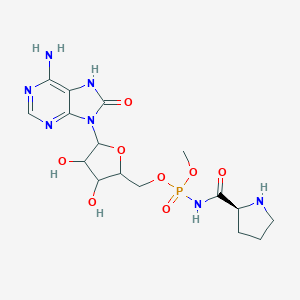

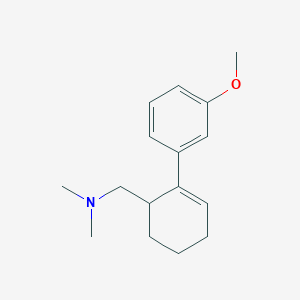

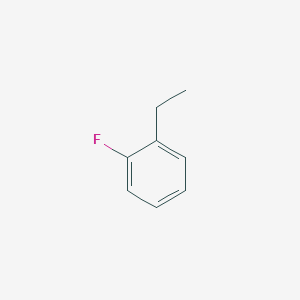

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.